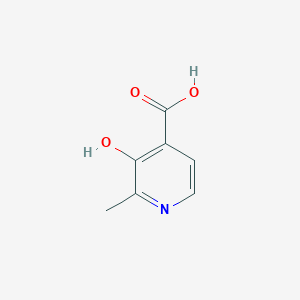

3-hydroxy-2-methylisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-6(9)5(7(10)11)2-3-8-4/h2-3,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLRILLDNGTYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491357 | |

| Record name | 3-Hydroxy-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4328-92-1 | |

| Record name | 3-Hydroxy-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 3 Hydroxy 2 Methylisonicotinic Acid

De Novo Synthetic Routes and Methodological Innovations

The construction of the 3-hydroxy-2-methylisonicotinic acid scaffold can be achieved through various de novo synthetic routes, ranging from classical multi-step organic reactions to modern biocatalytic methods.

Multi-Step Organic Synthesis Approaches from Precursors

The synthesis of substituted hydroxypyridines often involves building the pyridine (B92270) ring from acyclic precursors or modifying an existing ring system. One established strategy involves the ring-opening and subsequent ring-closing of furan (B31954) derivatives. For instance, a related compound, 2-methyl-3-hydroxypyridine, can be synthesized from 2-acetylfuran (B1664036) in the presence of ammonia (B1221849) and ammonium (B1175870) chloride at high temperatures, or via a multi-step process starting from furan to create 1-(furan-2-yl)ethylamine, which then undergoes photooxidation to form the hydroxypyridine ring. guidechem.com Another approach starts from 2-formyl aspartic acid diethyl ester, which can be cyclized to form a substituted oxazole (B20620) intermediate that is then converted to the target pyridine structure. guidechem.com

A more recent and efficient de novo method for preparing polysubstituted 3-hydroxypyridines utilizes a palladium-catalyzed "anti-Wacker"-type arylative cyclization. mdpi.com This process starts with readily available amino acids, propargyl alcohols, and arylboronic acids. mdpi.com The key steps involve the cyclization of an N-propargyl-N-tosyl-aminoaldehyde, followed by oxidation and an elimination reaction to yield the final 3-hydroxypyridine (B118123) product. mdpi.com Adapting this methodology could provide a versatile route to this compound by selecting appropriate precursors that would install the required methyl and carboxylic acid groups at the desired positions.

The industrial synthesis of related compounds like nicotinic acid (vitamin B3) often relies on the oxidation of alkylpyridines, such as 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine. nih.gov These reactions can be performed using various oxidizing agents, including nitric acid or oxygen under high pressure and temperature, often in the presence of metal catalysts. nih.gov A similar strategy could be envisioned for synthesizing this compound, potentially starting from 2,3-dimethylpyridine, followed by selective oxidation of the methyl groups and hydroxylation of the ring.

| Precursor Type | Key Reaction Steps | Potential Application to Target Synthesis | Reference |

| Furan Derivatives | Ring-opening/closing via photooxidation or high-temperature amination. | Synthesis of the core 2-methyl-3-hydroxypyridine structure. | guidechem.com |

| Amino Aldehydes | Pd-catalyzed arylative cyclization, oxidation, elimination. | A flexible de novo route to build the polysubstituted pyridine ring. | mdpi.com |

| Alkylpyridines | Catalytic oxidation of methyl groups. | Conversion of a pre-formed pyridine ring to the desired isonicotinic acid. | nih.gov |

Chemoenzymatic and Biocatalytic Synthesis Methodologies

Chemoenzymatic and biocatalytic approaches offer green and highly selective alternatives to traditional organic synthesis. These methods utilize enzymes or whole-cell systems to perform specific chemical transformations. For instance, the de novo biosynthesis of 2-hydroxyterephthalic acid has been achieved in engineered Saccharomyces cerevisiae. nih.gov This was accomplished by introducing a 3-hydroxybenzoate synthase and a hydroxybenzoic acid (de)carboxylase to convert glucose into the target molecule via the shikimic acid pathway. nih.gov A similar biosynthetic pathway could be engineered for this compound.

Enzymes such as laccases, which are multicopper oxidases, have been used for the synthesis of bioactive compounds. nih.gov For example, a laccase from Trametes versicolor was used to catalyze the iodination of phenolic acids. nih.gov Other relevant enzymes include monooxygenases, which can perform highly regioselective hydroxylation reactions. nih.gov A biocatalytic strategy could involve the use of a specifically evolved monooxygenase to hydroxylate 2-methylisonicotinic acid at the C-3 position.

Furthermore, chemoenzymatic cascades have been developed for producing various chiral 2-substituted 3-hydroxycarboxylic acids. nih.gov These cascades can involve an initial enzymatic deamination of an L-α-amino acid to a 2-oxoacid, followed by an aldol (B89426) addition and subsequent oxidative decarboxylation to yield the final product. nih.gov The key advantage is the ability to perform multiple steps in one pot (in situ), simplifying the process and improving efficiency. nih.gov

| Enzyme/System | Reaction Type | Potential Application to Target Synthesis | Reference |

| Engineered Yeast | De novo biosynthesis from glucose. | Complete biosynthesis of the target molecule from simple carbon sources. | nih.gov |

| Monooxygenases | Regioselective hydroxylation. | Introduction of the hydroxyl group at the C-3 position of a precursor. | nih.gov |

| Aldolases/Oxidases | Chemoenzymatic cascade. | Assembly of the core structure from acyclic precursors. | nih.gov |

Novel Reaction Conditions and Yield Optimization in Synthesis

Optimizing reaction conditions is critical for maximizing yield and ensuring the economic viability of a synthetic process. In the chemical synthesis of nicotinic acid, factors such as temperature, pressure, and the specific catalyst system (e.g., Co(OAc)₂/Mn(OAc)₂ with bromide promoters) are finely tuned to achieve high conversion and selectivity. nih.gov For example, one patented process operates at 210 °C and 2.5 MPa pressure to achieve 99% selectivity. nih.gov

In biocatalytic synthesis, yield optimization often involves metabolic engineering of the host organism. To produce 3-hydroxypropionic acid in Escherichia coli with a yield of 97.6% of the theoretical maximum, researchers focused on several key areas. nih.gov These included screening for an optimal promoter for the biosynthetic pathway, inhibiting competing pathways (like fatty acid synthesis) to increase the availability of precursors such as malonyl-CoA, and enhancing the supply of essential cofactors like NADPH and acetyl-CoA. nih.gov Such strategies are directly applicable to optimizing any engineered biosynthetic route for this compound.

The choice of reaction medium and conditions can also be innovative. The use of supercritical water as a medium for the oxidation of 3-methylpyridine represents a novel approach that can influence reaction rates and selectivity. nih.gov

Targeted Chemical Modifications and Analog Preparation for Research

Derivatization of this compound is essential for creating tools for biological research, such as isotopically labeled standards, fluorescent probes, and affinity labels.

Synthesis of Isotopically Labeled this compound

Isotopically labeled compounds are invaluable for metabolic studies, quantitative analysis by mass spectrometry, and as internal standards. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated.

A straightforward chemical method involves using a labeled starting material in a synthetic route. For example, a stable isotope-labeled version of Basic Orange II was synthesized starting from labeled benzene (B151609) (either ¹³C₆ or D₅). google.com The labeled benzene was nitrated, reduced to labeled aniline, and then taken through a diazotization and coupling sequence to produce the final labeled product. google.com Similarly, labeled this compound could be prepared by employing a precursor containing the desired isotope(s) in one of the multi-step syntheses described in section 2.1.1.

Alternatively, biosynthetic preparation can be used. This involves growing an engineered microorganism capable of producing the target compound on a medium containing a labeled nutrient source, such as ¹³C-glucose or an ¹⁵N-labeled amino acid. nih.gov This method was successfully used to produce isotopically enriched heme by expressing a heme-binding protein in a bacterial host fed with a labeled precursor. nih.gov

| Isotope | Labeling Position (Example) | Method of Incorporation | Primary Use |

| ²H (Deuterium) | Methyl group (CD₃) or Aromatic ring (C-D) | Chemical synthesis with deuterated reagents. | Mass spectrometry, kinetic isotope effect studies. |

| ¹³C | Carboxyl group (-¹³COOH) or Pyridine ring | Chemical synthesis or biosynthesis with ¹³C-glucose. | NMR spectroscopy, metabolic tracing. |

| ¹⁵N | Pyridine ring nitrogen | Biosynthesis with ¹⁵N-ammonium salts. | NMR spectroscopy, metabolic tracing. |

Derivatization for Fluorescent Probes and Affinity Labels

Fluorescent probes are created by covalently attaching a fluorophore to a molecule of interest, enabling its detection and quantification in biological systems. The carboxylic acid group of this compound is an ideal handle for derivatization. It can be activated and reacted with an amine-containing fluorophore, such as a derivative of coumarin (B35378) or naphthalimide. thermofisher.comnih.gov For example, 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) is a reagent that reacts with carboxylic acids to produce highly fluorescent adducts. thermofisher.com Similarly, derivatives of 7-hydroxycoumarin-3-carboxylic acid have been synthesized and linked to other molecules to create cell-permeable fluorescent probes for imaging microtubules. nih.gov

Affinity labels are used to identify and isolate binding partners (e.g., proteins) of a target molecule. This is typically achieved by attaching a "handle" like biotin (B1667282) or a photo-activatable crosslinking group. The derivatized molecule retains its ability to bind to its target, and the handle allows for subsequent purification (e.g., using streptavidin-coated beads for biotin) or permanent covalent linkage upon photo-irradiation. A methodology for the derivatization of 3-nitrotyrosine-containing peptides involved a reagent that not only added a fluorescent tag but also a boronate group, which enabled subsequent affinity enrichment. nih.gov This dual-function approach highlights the sophisticated strategies available for creating powerful research tools. The carboxylic acid of this compound could be similarly derivatized to incorporate these functionalities.

Preparation of Functionally Modified Analogs for Structure-Activity Relationship Studies

Modification of the Carboxylic Acid Group:

The carboxylic acid group is a key site for modification, often leading to analogs with altered solubility, membrane permeability, and metabolic stability.

Esterification: Conversion of the carboxylic acid to an ester is a common strategy to increase lipophilicity and potentially improve cell membrane penetration. A variety of ester analogs can be prepared through Fischer esterification, reacting this compound with a range of alcohols (from simple alkyl alcohols to more complex, sterically hindered, or functionalized alcohols) in the presence of an acid catalyst.

| Alcohol | Ester Analog | Anticipated Change in Properties |

| Methanol | Methyl 3-hydroxy-2-methylisonicotinate | Increased lipophilicity, potential for hydrolysis in vivo |

| Ethanol | Ethyl 3-hydroxy-2-methylisonicotinate | Further increase in lipophilicity |

| Isopropanol | Isopropyl 3-hydroxy-2-methylisonicotinate | Increased steric bulk, may affect binding |

| Benzyl alcohol | Benzyl 3-hydroxy-2-methylisonicotinate | Significant increase in lipophilicity and potential for π-π stacking interactions |

Amidation: The formation of amides from the carboxylic acid introduces a hydrogen bond donor and can significantly alter the electronic and steric profile of the molecule. Reaction of this compound with various primary and secondary amines, using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can generate a diverse library of amide analogs.

| Amine | Amide Analog | Anticipated Change in Properties |

| Ammonia | 3-Hydroxy-2-methylisonicotinamide | Increased hydrogen bonding potential |

| Methylamine | N-Methyl-3-hydroxy-2-methylisonicotinamide | Moderate increase in lipophilicity |

| Diethylamine | N,N-Diethyl-3-hydroxy-2-methylisonicotinamide | Significant increase in lipophilicity and steric bulk |

| Aniline | N-Phenyl-3-hydroxy-2-methylisonicotinamide | Introduction of an aromatic ring, potential for additional interactions |

Modification of the Hydroxyl Group:

The phenolic hydroxyl group is another critical site for derivatization, influencing the compound's acidity, hydrogen bonding capability, and potential for metabolic O-glucuronidation or O-sulfation.

Etherification: Conversion of the hydroxyl group to an ether can mask its hydrogen bonding donor ability and increase lipophilicity. Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base like sodium hydride followed by reaction with an alkyl halide, is a common method.

| Alkyl Halide | Ether Analog | Anticipated Change in Properties |

| Methyl iodide | 3-Methoxy-2-methylisonicotinic acid | Masking of H-bond donor, increased lipophilicity |

| Ethyl bromide | 3-Ethoxy-2-methylisonicotinic acid | Further increase in lipophilicity |

| Benzyl bromide | 3-(Benzyloxy)-2-methylisonicotinic acid | Significant increase in lipophilicity and steric bulk |

Esterification of the Hydroxyl Group: While the carboxylic acid is the more common site for esterification, the phenolic hydroxyl can also be acylated to form ester derivatives. This modification would also mask the hydrogen bonding donor capacity and increase lipophilicity.

| Acylating Agent | Ester Analog | Anticipated Change in Properties |

| Acetic anhydride | 3-Acetoxy-2-methylisonicotinic acid | Increased lipophilicity, potential for in vivo hydrolysis to the parent compound |

| Benzoyl chloride | 3-(Benzoyloxy)-2-methylisonicotinic acid | Significant increase in lipophilicity and steric hindrance |

By systematically synthesizing and evaluating these and other functionally modified analogs, researchers can elucidate the key structural features required for a desired biological effect, paving the way for the design of more effective and specific therapeutic agents.

Biosynthetic Pathways and Metabolic Roles of 3 Hydroxy 2 Methylisonicotinic Acid

Enzymatic Biosynthesis in Prokaryotic and Eukaryotic Systems

The de novo enzymatic synthesis of 3-hydroxy-2-methylisonicotinic acid has not been extensively characterized in prokaryotic or eukaryotic systems. Scientific literature to date has not identified specific enzymes or gene clusters dedicated to its production from fundamental building blocks. Its presence in biological systems is largely understood as a product of the modification and degradation of more complex molecules, namely the various forms of vitamin B6.

Identification and Characterization of Biosynthetic Enzymes

Specific enzymes that catalyze the direct synthesis of this compound have not been identified. The formation of this molecule would theoretically require a series of enzymatic activities, including the assembly of the pyridine (B92270) ring, followed by hydroxylation at the C-3 position and methylation at the C-2 position. While enzymes performing such individual reactions (hydroxylases, methyltransferases) are widespread, a dedicated pathway for this specific isomer of a hydroxymethyl-pyridine carboxylic acid is not described.

Genetic Basis and Regulation of Biosynthetic Gene Clusters

Consistent with the lack of identified biosynthetic enzymes, no specific gene clusters responsible for the de novo production of this compound have been reported. Research into the genetics of pyridine metabolism has focused on the biosynthesis of NAD (nicotinamide adenine (B156593) dinucleotide) and the biosynthesis and salvage of vitamin B6. researchgate.net In bacteria like Mesorhizobium loti, the genes for the degradation of vitamin B6 are found in a distinct cluster, but this is a catabolic, not a biosynthetic, pathway. researchgate.net

Mechanistic Enzymology of Key Biosynthetic Steps

Without identified enzymes for a direct biosynthetic pathway, the mechanistic enzymology cannot be described. Hypothetically, the formation would involve hydroxylation of a pyridine ring, a reaction often catalyzed by flavin-dependent monooxygenases or iron-dependent dioxygenases. chemicalbook.com Methylation would likely be accomplished by a S-adenosylmethionine (SAM)-dependent methyltransferase. However, these remain general principles without specific examples for this compound's synthesis.

Catabolic Pathways and Biotransformation of this compound

The metabolic significance of this compound is primarily understood through its role as a catabolite of vitamin B6. Bacteria, in particular, have evolved sophisticated pathways to utilize vitamin B6 as a sole source of carbon and nitrogen, breaking it down into various intermediates, including pyridine carboxylic acid derivatives.

Microbial Degradation Mechanisms and Enzymes

While the direct microbial degradation of this compound is not specifically detailed, the catabolism of its close structural isomers is well-characterized, providing a clear model for its likely fate. In soil microbes like Mesorhizobium loti, a degradation pathway for pyridoxine (B80251) (a form of vitamin B6) has been identified that proceeds through a series of oxidized pyridine intermediates. google.com

One of the key intermediates in this pathway is 2-methyl-3-hydroxypyridine-5-carboxylic acid , an isomer of the title compound. This intermediate is acted upon by the enzyme 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) . MHPCO is a flavin-dependent enzyme that catalyzes an oxidative ring-opening reaction, breaking the pyridine ring to form E-2-acetamidomethylene succinate. google.com This acyclic compound is then further metabolized to enter central metabolism. Given the structural similarity, it is highly probable that this compound (the 4-carboxylic acid isomer) would be degraded by a similar oxygenase-catalyzed ring-cleavage mechanism.

The table below summarizes key enzymes from a known bacterial vitamin B6 degradation pathway that produces a structural isomer of this compound.

| Enzyme Name | Abbreviation | Organism | Function in Pathway | EC Number |

| Pyridoxine 4-oxidase | PNOX | Mesorhizobium loti | Oxidizes pyridoxine to pyridoxal (B1214274) | 1.1.3.12 |

| Pyridoxal 4-dehydrogenase | - | Pseudomonas sp. | Converts pyridoxal to 4-pyridoxolactone (B1195392) | 1.1.1.107 |

| 4-Pyridoxolactonase | - | Pseudomonas MA-1 | Hydrolyzes 4-pyridoxolactone to 4-pyridoxic acid | 3.1.1.27 |

| 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase | MHPCO | Mesorhizobium loti | Catalyzes oxidative ring-opening of the pyridine core | 1.14.13.195 |

Role in Vitamin B6 Metabolism and Catabolism

This compound is considered a catabolite of vitamin B6. Vitamin B6 is a collective term for six interconvertible compounds, or vitamers, including pyridoxine, pyridoxal, and pyridoxamine, and their phosphorylated forms. oregonstate.edunih.gov In both microbes and mammals, these vitamers undergo extensive metabolic conversion.

In bacteria that can utilize vitamin B6 as a nutrient source, degradation pathways involve the oxidation of the side chains at the 4- and 5-positions of the pyridine ring, ultimately leading to the formation of various pyridine carboxylic acids. wikipedia.org For instance, one well-studied bacterial pathway (Pathway I) converts pyridoxine sequentially into pyridoxal, 4-pyridoxolactone, 4-pyridoxic acid, and eventually to 2-methyl-3-hydroxypyridine-5-carboxylic acid. google.comwikipedia.org The formation of this compound (the 4-carboxy isomer) would represent an alternative, though less commonly documented, endpoint of such a catabolic sequence.

In humans, the primary end-product of vitamin B6 metabolism excreted in the urine is 4-pyridoxic acid . researchgate.net This major catabolite is formed in the liver by the action of aldehyde oxidase on pyridoxal. The formation of 4-pyridoxic acid demonstrates that oxidation at the C4-position of the pyridine ring is a key metabolic step in eukaryotes. The existence of this compound suggests further metabolic processing, such as hydroxylation and methylation, can occur on the pyridine ring, although it is not a major urinary metabolite.

Information regarding "this compound" is not available in the searched scientific literature.

Following a comprehensive search of available scientific databases and literature, no specific information was found regarding the biosynthetic pathways, metabolic roles, or biotransformation of the chemical compound This compound .

The performed searches for "this compound metabolism," "this compound biotransformation," and related queries did not yield any relevant results pertaining to its role in biological systems. The search results consistently provided information on other, structurally distinct compounds such as 3-hydroxyisobutyric acid and 3-hydroxybutyrate, which are involved in well-documented metabolic pathways like amino acid and fatty acid metabolism. However, this information is not applicable to the pyridine derivative specified in the query.

One search result from a chemical synthesis database provided the molecular formula (C7H7NO3) and molecular weight (153.138 g/mol ) for this compound, but offered no data on its biological activity or metabolic fate.

Therefore, it is not possible to provide an article on the biosynthetic pathways and metabolic roles of this compound as requested, due to the absence of this information in the currently accessible scientific literature.

Molecular Mechanisms and Biochemical Functions of 3 Hydroxy 2 Methylisonicotinic Acid

Molecular Interactions with Biological Macromolecules

Limited to no specific data is available in the public domain regarding the direct molecular interactions of 3-hydroxy-2-methylisonicotinic acid with biological macromolecules.

Enzyme Binding and Modulation (In Vitro and Cell-Based Studies)

There is currently no available scientific literature detailing the binding of this compound to specific enzymes or its modulatory effects on their activity based on in vitro or cell-based studies. Research on the related compound, 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid, has identified a dehydrogenase enzyme, but this is a distinct molecule from the subject of this article.

Receptor Ligand Activity and Signaling Pathway Modulation (Molecular Level)

No studies were identified that have investigated the potential for this compound to act as a ligand for any receptor. Consequently, there is no information on its ability to modulate signaling pathways at the molecular level.

Nucleic Acid and Protein Association Studies

There is a lack of research on the association of this compound with nucleic acids (DNA or RNA) and proteins.

Functional Contributions to Cellular Physiology (Non-Clinical Contexts)

Information regarding the functional roles of this compound in the cellular physiology of microorganisms and plants is not present in the available scientific literature.

Influence on Microbial Growth and Virulence Factors

No studies have been published that investigate the effects of this compound on the growth of any microbial species or its influence on the expression or activity of their virulence factors.

Roles in Plant Biochemical Processes

The role of this compound in any plant biochemical process has not been documented in the existing scientific literature.

Regulation of Gene Expression and Protein Activity at the Molecular Level

While direct studies on the effect of this compound on gene expression and protein activity are not extensively available, insights can be drawn from the well-documented activities of its structural analog, isonicotinic acid hydrazide (isoniazid). Isoniazid is a cornerstone in the treatment of tuberculosis, and its mechanism of action involves intricate interactions at the molecular level that lead to the regulation of mycobacterial gene expression and protein function.

Isonicotinic acid derivatives have been shown to interfere with transcriptional processes. For instance, isonicotinic acid hydrazide can react with the cytosine monophosphate (CMP) moiety of polynucleotides, which can, in turn, significantly reduce the incorporation of guanosine monophosphate (GMP) during transcription nih.gov. This suggests that this compound, by virtue of its isonicotinic acid core, could potentially exhibit similar interactions with nucleic acids, thereby modulating the expression of specific genes.

Furthermore, the biological activities of isonicotinic acid derivatives are often linked to their ability to be metabolized into active forms that can then interact with specific protein targets. In the case of isoniazid, it is activated by a mycobacterial catalase-peroxidase enzyme, KatG. The activated form can then covalently bind to and inhibit key enzymes involved in mycolic acid synthesis, a crucial component of the mycobacterial cell wall. This inhibition of protein activity is a primary mechanism of its antimicrobial effect. While the specific protein targets of this compound are not yet elucidated, it is plausible that it could undergo similar bioactivation to modulate the activity of various enzymes.

The broader class of pyridine (B92270) carboxylic acid derivatives is recognized for its wide range of biological activities, which are often attributed to their ability to interact with various biological targets through mechanisms like π-π stacking and hydrogen bonding, thereby influencing protein function nih.gov.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of pyridine carboxylic acid derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies on analogs of this compound provide valuable insights into how modifications to the molecular scaffold can influence their biochemical functions.

Correlations between Chemical Structure and Molecular Target Binding

The pyridine ring and the carboxylic acid group are key pharmacophores that govern the interaction of these molecules with their biological targets. The aromatic and electron-deficient nature of the pyridine ring facilitates interactions such as π-π stacking and hydrogen bonding with amino acid residues in the binding sites of proteins nih.gov. The carboxylic acid group, being polar, can participate in hydrogen bonding and can also coordinate with metal ions, a property that is particularly relevant for enzyme inhibition nih.gov.

In the context of antimicrobial activity, SAR studies on isonicotinic acid hydrazide analogs have revealed that the hydrazide moiety is crucial for their action against Mycobacterium tuberculosis wjbphs.com. The reactivity of the pyridine nitrogen atom has also been identified as a critical factor for the biological activity of 2-substituted isonicotinic acid hydrazides nih.gov.

The following interactive data table summarizes the impact of different structural features on the molecular target binding of isonicotinic acid derivatives, based on available research on related compounds.

| Structural Feature | Impact on Molecular Target Binding | Supporting Evidence |

| Pyridine Ring | Facilitates π-π stacking and hydrogen bonding interactions. nih.gov | The aromatic nature of the ring allows for favorable interactions with aromatic amino acid residues in protein binding pockets. |

| Carboxylic Acid Group | Acts as a hydrogen bond donor and acceptor; can coordinate with metal ions. nih.gov | The polarity of the carboxylic acid group enables strong electrostatic interactions and chelation with metal cofactors in enzymes. |

| Hydrazide Moiety (in Isoniazid) | Crucial for the antitubercular activity. wjbphs.com | This functional group is essential for the covalent modification of target enzymes after metabolic activation. |

| Pyridine Nitrogen Reactivity | Essential for the biological activity of 2-substituted analogs. nih.gov | The nucleophilicity of the nitrogen atom can influence the compound's ability to interact with its molecular targets. |

Positional and Substituent Effects on Biochemical Function

The position and nature of substituents on the pyridine ring of isonicotinic acid derivatives have a profound impact on their biological activity. The presence of hydroxyl and methyl groups at the 3 and 2 positions, respectively, in this compound is expected to significantly influence its electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Studies on substituted isonicotinic acid hydrazides have demonstrated that the introduction of different functional groups at various positions on the pyridine ring can modulate their antimicrobial potency. For example, the substitution of a proton on the NH group of the hydrazide with an acyl group has been shown to increase the lipophilicity of the molecules, potentially enhancing their ability to cross microbial membranes wjbphs.com.

The following interactive data table illustrates the effects of different substituents and their positions on the biochemical function of isonicotinic acid analogs.

| Substituent | Position on Pyridine Ring | Effect on Biochemical Function | Example Analog |

| Fluoro | 2 | Can alter electronic properties and binding affinity. | 2-Fluoroisonicotinic acid hydrazide nih.gov |

| Fluoro | 3 | Can influence the overall electronic distribution of the ring. | 3-Fluoroisonicotinic acid hydrazide nih.gov |

| Acyl group | On hydrazide nitrogen | Increases lipophilicity and may enhance cell permeability. wjbphs.com | N-acyl isonicotinic acid hydrazides |

Emerging Research Frontiers and Future Directions for 3 Hydroxy 2 Methylisonicotinic Acid

Novel Biotechnological Applications and Biocatalysis

The drive towards sustainable and green chemical manufacturing processes has put a spotlight on biotechnological and biocatalytic methods. For 3-hydroxy-2-methylisonicotinic acid, these approaches offer promising avenues for both its production and its use as a versatile chemical building block.

Metabolic Engineering for Targeted Production of this compound or Derivatives

Metabolic engineering, the targeted modification of an organism's metabolic pathways to overproduce a desired substance, presents a powerful strategy for the sustainable production of complex chemicals like this compound. While specific metabolic engineering strategies for this exact compound are not yet established, significant progress in the production of other pyridine (B92270) dicarboxylic acids using engineered microorganisms provides a clear blueprint for future research. iums.orgresearchgate.net

For instance, researchers have successfully engineered Corynebacterium glutamicum to produce various pyridine dicarboxylic acids from simple sugars like glucose. iums.orgresearchgate.net These efforts have involved the modulation of gene expression to enhance the flux towards key precursors and the introduction of novel enzymatic pathways. researchgate.net A similar approach could be envisioned for this compound. This would likely involve:

Pathway Elucidation: Identifying or designing a biosynthetic pathway to this compound. This could involve enzymes that perform hydroxylation, methylation, and carboxylation on a pyridine ring precursor.

Host Organism Selection: Choosing a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which are well-characterized and amenable to genetic engineering. nih.goviastate.edu

Genetic Modification: Introducing the necessary genes for the biosynthetic pathway and optimizing their expression. This could also involve deleting competing metabolic pathways to channel more resources towards the target molecule.

The development of a robust, engineered microbial strain for the production of this compound would represent a significant advancement, offering a more sustainable and potentially cost-effective alternative to traditional chemical synthesis.

Table 1: Potential Metabolic Engineering Strategies for this compound Production

| Strategy | Description | Example from Analogous Systems |

| Precursor Funneling | Overexpression of genes in pathways leading to key precursors of the pyridine ring. | Enhancing the L-aspartate pathway in C. glutamicum for 2,6-PDCA production. researchgate.net |

| Pathway Introduction | Heterologous expression of a complete biosynthetic pathway from another organism or a computationally designed pathway. | Introduction of the 2,6-PDCA biosynthetic pathway into an L-aspartate pathway-enhanced C. glutamicum strain. researchgate.net |

| Competing Pathway Deletion | Knocking out genes of pathways that divert precursors away from the target molecule. | Deletion of genes involved in the degradation of precursor protocatechuate in C. glutamicum. researchgate.net |

| Dynamic Regulation | Using inducible promoters or other regulatory elements to control gene expression at different stages of fermentation. | Dynamic downregulation of pyruvate (B1213749) kinase expression to improve PDC production. researchgate.net |

Use as a Chemical Precursor in Green Chemistry

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov Functionalized heterocyclic compounds like this compound are valuable precursors in this context. biosynce.comacs.org Its multiple functional groups—a carboxylic acid, a hydroxyl group, and a methyl group on a pyridine ring—offer a versatile scaffold for the synthesis of more complex molecules.

The pyridine ring itself is a key component in many pharmaceuticals and agrochemicals. nih.govnih.gov The presence of the hydroxyl and methyl groups on the isonicotinic acid backbone can be leveraged to tune the properties of resulting molecules, such as their solubility, bioavailability, and biological activity.

Future research in this area could focus on:

Synthesis of Bio-based Polymers: Utilizing the difunctional nature of the molecule (carboxylic acid and hydroxyl group) to create novel biodegradable polyesters. biosynce.com

Development of Novel Catalysts: Incorporating the pyridine nitrogen into coordination complexes to create new catalysts for a variety of chemical transformations. biosynce.com

Environmentally Benign Synthesis Routes: Employing this compound as a starting material in solvent-free or aqueous reaction media, contributing to greener synthetic protocols. researchgate.netacs.org

Interdisciplinary Research Approaches

The complexity of biological systems necessitates interdisciplinary approaches that combine experimental and computational methods. The future study of this compound will undoubtedly benefit from the integration of systems and synthetic biology.

Integration with Systems Biology for Pathway Analysis

Systems biology aims to understand the complex interactions within biological systems. medrxiv.orgmedrxiv.org In the context of this compound, systems biology approaches could be instrumental in elucidating its metabolic pathways, should they exist in nature or be engineered.

By analyzing "-omics" data (genomics, transcriptomics, proteomics, and metabolomics), researchers can construct detailed models of cellular metabolism. accessscience.commdpi.comsystemsbiology.net If an organism is found to produce or metabolize this compound, these models could be used to:

Identify the enzymes and genes involved in its biosynthesis and degradation.

Understand how its metabolism is regulated and connected to other cellular processes.

Predict the effects of genetic modifications on the production of the compound.

This knowledge would be invaluable for metabolic engineering efforts and for understanding the compound's potential biological roles.

Applications in Synthetic Biology for Modular Pathway Construction

Synthetic biology takes the principles of engineering and applies them to biology, with the goal of designing and constructing new biological parts, devices, and systems. acs.org For the production of this compound, synthetic biology offers a "plug-and-play" approach to pathway construction.

Researchers could assemble a synthetic pathway from a collection of well-characterized genetic parts, such as promoters, ribosome binding sites, and enzymes from various organisms. This modular approach would allow for the rapid prototyping and optimization of production strains. Furthermore, synthetic genetic circuits could be designed to dynamically control the expression of the pathway in response to specific cellular conditions, further enhancing production efficiency.

Unexplored Biological Roles and Molecular Targets in Non-Pathogenic Systems

While the primary focus on pyridine derivatives has often been in the context of medicinal chemistry and pathology, there is a growing interest in understanding their roles in non-pathogenic biological systems. nih.govrsc.orgnih.gov The structural similarities of this compound to other biologically active pyridine carboxylic acids suggest that it may possess currently unknown biological activities. nih.govresearchgate.netnih.govacs.orgresearchgate.net

For example, various pyridine carboxylic acid isomers and their derivatives have been shown to exhibit a range of biological effects, including antimicrobial and insulin-mimetic activities. nih.govresearchgate.net It is plausible that this compound could interact with specific enzymes or receptors in non-pathogenic organisms, potentially influencing their metabolism or signaling pathways.

Future research in this area could involve:

High-Throughput Screening: Testing the compound against a wide range of biological targets, such as enzymes and receptors, to identify potential interactions.

Metabolomic Studies: Investigating whether the compound is present as a natural metabolite in any organisms, which would provide strong evidence for a biological role.

Phenotypic Screening: Observing the effects of the compound on the growth and development of various non-pathogenic model organisms.

Uncovering novel biological roles for this compound in non-pathogenic systems would not only expand our fundamental understanding of biology but could also open up new applications in areas such as agriculture and biotechnology.

Challenges and Opportunities in the Academic Research of this compound

The academic investigation into this compound is at a stage where fundamental questions about its synthesis, properties, and potential applications are still being actively explored. This presents a landscape ripe with both challenges that require overcoming and opportunities for significant scientific contributions.

Challenges in Academic Research:

Another significant hurdle is the comprehensive physicochemical characterization of the compound. For instance, fundamental data such as precise melting and boiling points are not consistently reported, which can be an obstacle for further studies. chemsynthesis.com The presence of both an acidic carboxylic group and a phenolic hydroxyl group can lead to complex intermolecular interactions, such as strong hydrogen bonding, which influences its solid-state structure and solubility, making crystallization for single-crystal X-ray diffraction analysis challenging. researchgate.netnih.gov Spectroscopic characterization, while essential, can also present complexities in interpretation due to the various functional groups. nih.gov

Opportunities in Academic Research:

Despite the challenges, the field is rich with opportunities. A major area of opportunity lies in the exploration of the biological and pharmacological activities of this compound. Derivatives of 3-hydroxypyridine (B118123) have demonstrated a range of biological effects, including antioxidant and neuroprotective properties. mdpi.com For example, the related compound 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614) has shown promise as a retinoprotective agent. mdpi.com This opens up the possibility of investigating this compound for similar therapeutic applications. The structural similarity to nicotinic acid also suggests potential roles in metabolic pathways that could be explored. nih.gov

The field of coordination chemistry presents another significant opportunity. The presence of multiple potential coordination sites (the carboxylate group, the hydroxyl group, and the ring nitrogen) makes this compound an excellent candidate for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. These materials could have applications in catalysis, gas storage, and as new functional materials. The study of its metal complexes could also be relevant to its potential biological activity. mdpi.com

Furthermore, computational and theoretical studies offer a powerful and underexplored avenue for research. nih.govnih.gov Density Functional Theory (DFT) calculations can be employed to predict the compound's geometry, electronic properties, and reactivity. mdpi.comnih.gov Such studies can provide valuable insights into its stability, potential reaction mechanisms, and spectroscopic properties, thereby guiding experimental work. nih.gov Computational modeling can also be used to screen for potential biological targets and to understand the structure-activity relationships of its derivatives. mdpi.com

The development of novel synthetic methodologies to access this compound and its derivatives more efficiently and sustainably is another key area of opportunity. frontiersin.org This could involve exploring new catalytic systems, microwave-assisted synthesis, or flow chemistry approaches to improve yields and reduce reaction times. mdpi.com

| Research Area | Specific Challenges | Potential Opportunities |

| Synthesis | Multi-step procedures, low yields, purification difficulties. researchgate.netmdpi.com | Development of efficient, sustainable, and scalable synthetic routes. frontiersin.orgmdpi.com |

| Characterization | Incomplete physicochemical data (e.g., melting point), complex intermolecular interactions hindering crystallization. chemsynthesis.comresearchgate.netnih.gov | Comprehensive structural and spectroscopic analysis to build a fundamental understanding of its properties. researchgate.netnih.gov |

| Biological Activity | Limited studies on its specific pharmacological effects. | Investigation of antioxidant, neuroprotective, and other therapeutic potentials based on related compounds. mdpi.com |

| Coordination Chemistry | Unexplored coordination behavior with various metal ions. | Design and synthesis of novel metal complexes, MOFs, and coordination polymers with potential applications. mdpi.com |

| Computational Chemistry | Lack of extensive theoretical studies. | Utilization of computational methods to predict properties, guide synthesis, and explore potential applications. nih.govnih.gov |

Q & A

Q. What are the recommended synthetic methods for 3-hydroxy-2-methylisonicotinic acid and its derivatives?

To synthesize this compound, researchers often employ oxidation or substitution reactions starting from pyridine-based precursors. Key methods include:

- Oxidation : Use manganese dioxide (MnO₂) in ethyl acetate under reflux to oxidize aldehyde intermediates to carboxylic acids .

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents (e.g., THF) to reduce ester or nitrile groups .

- Substitution : Introduce methyl or hydroxyl groups via nucleophilic substitution under acidic/basic conditions with catalysts like palladium .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | MnO₂, ethyl acetate, reflux | This compound |

| Reduction | NaBH₄, THF, 0°C | Pyridinemethanol derivatives |

| Substitution | Pd(OAc)₂, K₂CO₃, DMF, 80°C | Methyl-/hydroxy-substituted analogs |

Q. How can researchers ensure the stability of this compound during experiments?

Stability is influenced by storage and handling:

- Storage : Keep in anhydrous conditions at 2–8°C to prevent hydrolysis or degradation .

- Incompatible Materials : Avoid strong acids/alkalis, oxidizing agents (e.g., HNO₃), and moisture .

- Stability Tests : Monitor via HPLC or TLC under stress conditions (e.g., heat, light) to identify decomposition products .

Q. What analytical techniques are suitable for characterizing this compound?

- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

- Structural Confirmation : Employ ¹H/¹³C NMR (DMSO-d₆ solvent) to identify hydroxyl (δ 10–12 ppm) and methyl (δ 1.5–2.5 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 168.042) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

Contradictions often arise from variations in experimental models or dosages. Strategies include:

- Meta-Analysis : Systematically review studies using tools like PRISMA to assess bias and heterogeneity .

- Dose-Response Studies : Conduct in vitro (cell lines) and in vivo (rodent models) assays to establish dose-dependent effects .

- Mechanistic Replication : Validate findings using orthogonal methods (e.g., CRISPR knockdowns to confirm enzyme targets) .

Q. What methodologies elucidate the mechanism of action of this compound in biochemical pathways?

- Enzyme Assays : Measure inhibition/activation of target enzymes (e.g., dehydrogenases) via spectrophotometric kinetics .

- Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-labeled ligands) to assess affinity for receptors .

- Metabolic Tracing : Apply ¹³C-labeled analogs to track incorporation into metabolic pathways via LC-MS .

Q. How should researchers design studies to assess the toxicity of this compound?

- In Vitro Models : Use hepatocyte or renal cell lines to screen for cytotoxicity (e.g., MTT assay) and oxidative stress (ROS detection) .

- In Vivo Models : Administer escalating doses in rodents, monitoring biomarkers (ALT, creatinine) and histopathology .

- Computational Toxicology : Predict ADMET properties using QSAR models (e.g., SwissADME) to prioritize experimental testing .

Data Contradiction Analysis

Example : Conflicting reports on in vitro vs. in vivo efficacy.

- Root Cause : Differences in bioavailability or metabolic clearance.

- Resolution : Perform pharmacokinetic studies (plasma half-life, tissue distribution) and correlate with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.